3,4-Dichloro-2-formylphenylboronic acid pinacol ester
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Description
3,4-Dichloro-2-formylphenylboronic acid pinacol ester is a type of pinacol boronic ester . Pinacol boronic esters are highly valuable building blocks in organic synthesis . They are used in a variety of chemical reactions, including the Suzuki–Miyaura coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Synthesis Analysis
The synthesis of pinacol boronic esters involves a process known as protodeboronation . This process is not well developed, but it has been reported that 1°, 2° and 3° alkyl boronic esters can be protodeboronated using a radical approach . This approach allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .Chemical Reactions Analysis
Pinacol boronic esters, including this compound, are used in a variety of chemical reactions. One of the most significant is the Suzuki–Miyaura coupling , which is a widely-used transition metal catalysed carbon–carbon bond forming reaction . The reaction involves the oxidative addition of palladium to an electrophilic organic group, followed by transmetalation, where a nucleophilic organic group is transferred from boron to palladium .Mechanism of Action
Target of Action
The primary targets of 3,4-Dichloro-2-formylphenylboronic acid pinacol ester, also known as 2,3-dichloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, are typically carbon-based compounds that participate in carbon-carbon bond forming reactions . This compound is often used as a reagent in the Suzuki–Miyaura coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, the boron atom in the compound transfers a formally nucleophilic organic group to a palladium atom . This results in the formation of a new palladium-carbon bond .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Pharmacokinetics
They are usually bench stable, easy to purify, and often commercially available . The increased stability also rises new challenges, considering the removal of the boron moiety at the end of a sequence if required .
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond through the Suzuki–Miyaura cross-coupling reaction . This allows for the synthesis of a wide variety of organic compounds .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the rate of hydrolysis for different phenylboronic pinacol esters is slower when strong electron-donor groups, rather than mild electron-donor groups, are linked in para position to the boronic moiety on the aromatic ring . Additionally, at physiological pH, the reaction is markedly faster .
Future Directions
The future directions for the use of pinacol boronic esters, including 3,4-Dichloro-2-formylphenylboronic acid pinacol ester, are likely to involve further development of their use in organic synthesis . This could include the development of more efficient and versatile methods for their synthesis, as well as the exploration of new reactions in which they can be used .
Properties
IUPAC Name |
2,3-dichloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BCl2O3/c1-12(2)13(3,4)19-14(18-12)9-5-6-10(15)11(16)8(9)7-17/h5-7H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSOZPYVDGILMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)Cl)Cl)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BCl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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